molecular formula C11H8O2S2 B13713848 2,3-Dithiophen-2-ylprop-2-enoic acid

2,3-Dithiophen-2-ylprop-2-enoic acid

Cat. No.: B13713848
M. Wt: 236.3 g/mol
InChI Key: CWLNDKQJHPKCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dithiophen-2-ylprop-2-enoic acid is an organic compound characterized by the presence of two thiophene rings attached to a propenoic acid moiety Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dithiophen-2-ylprop-2-enoic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the condensation reaction between thiophene-2-carboxaldehyde and thiophene-2-acetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dithiophen-2-ylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dithiophen-2-ylprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dithiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dithiophen-2-ylprop-2-enoic acid is unique due to its specific arrangement of thiophene rings and the propenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H8O2S2

Molecular Weight

236.3 g/mol

IUPAC Name

2,3-dithiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)

InChI Key

CWLNDKQJHPKCEM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.